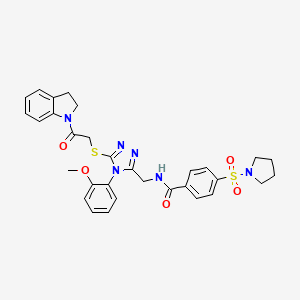

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N6O5S2/c1-42-27-11-5-4-10-26(27)37-28(33-34-31(37)43-21-29(38)36-19-16-22-8-2-3-9-25(22)36)20-32-30(39)23-12-14-24(15-13-23)44(40,41)35-17-6-7-18-35/h2-5,8-15H,6-7,16-21H2,1H3,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQHMTZITUNLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. Key steps may include:

- Formation of the indole derivative.

- Synthesis of the triazole ring through cyclization reactions.

- Coupling of the indole and triazole derivatives.

- Introduction of the pyrrolidin-1-ylsulfonyl group.

- Final coupling with the benzamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the indole or triazole rings.

Reduction: Reduction of the carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving its target pathways.

Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle and Substitution Patterns

Compound A shares its 1,2,4-triazole backbone with several analogues, but substituent diversity critically influences its properties:

Key Observations :

Functional Group Analysis

Thioether Linkage

- Compound A features a thioether bridge (-S-CH2-CO-indolinyl), akin to S-alkylated triazoles in and . This linkage enhances metabolic stability compared to disulfides or thiols .

- In contrast, 1,2,4-triazole-3-thiones () exhibit tautomerism (thione ↔ thiol), which may reduce stability under physiological conditions .

Sulfonamide and Benzamide Moieties

- The 4-(pyrrolidin-1-ylsulfonyl)benzamide group in Compound A is distinct from simpler sulfonamides (e.g., phenylsulfonyl in ) or benzamides lacking pyrrolidine substitution. Pyrrolidine’s cyclic amine may facilitate hydrogen bonding or cation-π interactions .

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in various therapeutic areas, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Indole moiety : Known for its biological significance.

- Triazole ring : Associated with various pharmacological activities.

- Sulfonamide group : Enhances interactions with biological targets.

The molecular formula is C28H27N5O3S, with a molecular weight of approximately 513.62 g/mol. The compound's structure allows for diverse interactions at the molecular level, which is crucial for its biological efficacy.

The biological activity of this compound can be attributed to its ability to:

- Inhibit specific enzymes : It shows potential as an inhibitor for various enzymes linked to cancer progression and microbial resistance.

- Interact with cellular pathways : The compound may modulate signaling pathways that are critical in cancer and infection processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could be developed into a therapeutic agent for treating infections.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cell Line Studies : In vitro tests show that the compound induces apoptosis in cancer cell lines, indicating a mechanism that could be exploited for cancer therapy.

- Molecular Docking Studies : These studies suggest strong binding affinities to targets involved in cancer cell proliferation and survival .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aryltriazoles | Triazole ring | Antimicrobial & Anticancer |

| Indole-based Sulfonamides | Indole moiety | Anticancer |

| Triazole Derivatives with Morpholine | Morpholine group | Antimicrobial |

The unique combination of functional groups in this compound allows it to outperform many related compounds in terms of both antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation involving human cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.